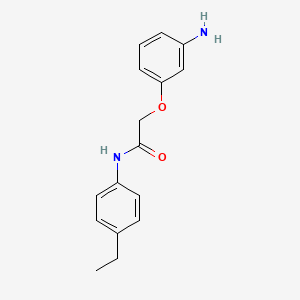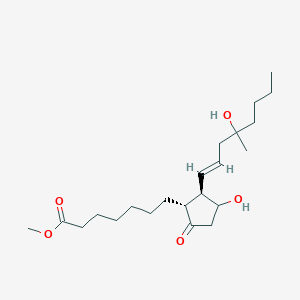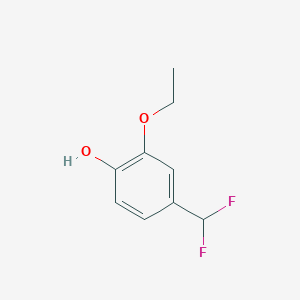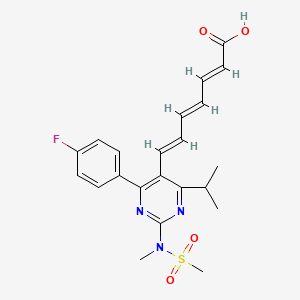
2-Chloro-3-(trifluoromethyl)benzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(trifluoromethyl)benzene-1,4-diamine is an organic compound with the molecular formula C7H6ClF3N2 It is a derivative of benzene, featuring both chloro and trifluoromethyl substituents, along with two amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(trifluoromethyl)benzene-1,4-diamine typically involves multiple steps. One common method starts with the nitration of 2-Chloro-3-(trifluoromethyl)benzene, followed by reduction to introduce the amine groups. The nitration step can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar steps but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and reduction processes, ensuring higher yields and purity. Additionally, the use of automated systems for monitoring and controlling reaction conditions can enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-(trifluoromethyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is frequently used.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Modified amine compounds.
Substitution: Various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(trifluoromethyl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Wirkmechanismus
The mechanism by which 2-Chloro-3-(trifluoromethyl)benzene-1,4-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chloro and trifluoromethyl groups can enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Dichloro-2-(trifluoromethyl)benzene
- 1-Chloro-3-(trifluoromethyl)benzene
- 1-Chloro-4-nitro-2-(trifluoromethyl)benzene
Uniqueness
2-Chloro-3-(trifluoromethyl)benzene-1,4-diamine is unique due to the presence of both chloro and trifluoromethyl groups along with two amine groups. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Eigenschaften
Molekularformel |
C7H6ClF3N2 |
|---|---|
Molekulargewicht |
210.58 g/mol |
IUPAC-Name |
2-chloro-3-(trifluoromethyl)benzene-1,4-diamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-6-4(13)2-1-3(12)5(6)7(9,10)11/h1-2H,12-13H2 |
InChI-Schlüssel |
TZNXDWWHZYBYJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1N)C(F)(F)F)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


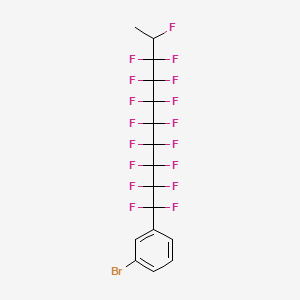
![Rel-(1R,6S)-8-(1-phenylethyl)-3,8-diazabicyclo[4.2.0]octane](/img/structure/B14888000.png)
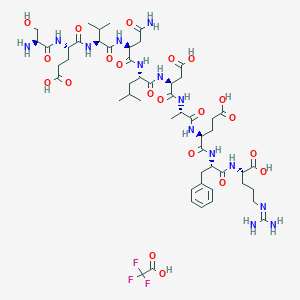
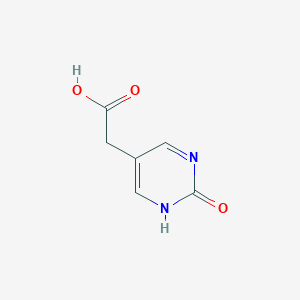
![6'-Chlorospiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14888027.png)
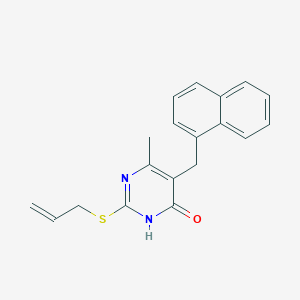
![3-[(Diethylamino)methyl]phenylZinc bromide](/img/structure/B14888037.png)
![(1R,2R,3R,5S)-N-Methoxy-N,2,6,6-tetramethylbicyclo[3.1.1]heptane-3-carboxamide](/img/structure/B14888040.png)

![(hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanol](/img/structure/B14888053.png)
